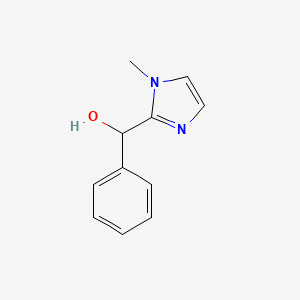

(1-methyl-1H-imidazol-2-yl)(phenyl)methanol

Descripción

The exact mass of the compound (1-methyl-1H-imidazol-2-yl)(phenyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1-methyl-1H-imidazol-2-yl)(phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-methyl-1H-imidazol-2-yl)(phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(1-methylimidazol-2-yl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-8-7-12-11(13)10(14)9-5-3-2-4-6-9/h2-8,10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZWZSIAWLAIRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386322 | |

| Record name | (1-methyl-1H-imidazol-2-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30517-60-3 | |

| Record name | (1-methyl-1H-imidazol-2-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30517-60-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-imidazol-2-yl)(phenyl)methanol is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structure, featuring a substituted imidazole ring linked to a phenylmethanol moiety, makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. Imidazole-based compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. This guide provides a comprehensive overview of a robust and reliable pathway for the synthesis of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol, intended to equip researchers with the necessary knowledge for its successful laboratory preparation.

Strategic Approach to Synthesis: The Grignard Reaction

The most direct and efficient pathway for the synthesis of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol involves the nucleophilic addition of a phenyl group to the carbonyl carbon of 1-methyl-1H-imidazole-2-carbaldehyde. The Grignard reaction is an exemplary choice for this transformation, utilizing phenylmagnesium bromide as the nucleophilic phenyl source. This classic organometallic reaction is renowned for its reliability in forming carbon-carbon bonds.

The overall synthetic strategy is a two-step process:

-

Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by the reaction of bromobenzene with magnesium metal in an anhydrous ethereal solvent.

-

Nucleophilic Addition: The freshly prepared Grignard reagent is then reacted with 1-methyl-1H-imidazole-2-carbaldehyde, followed by an acidic workup to yield the desired secondary alcohol.

Experimental Protocols

Materials and Reagents

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 1-methyl-1H-imidazole | C₄H₆N₂ | 82.10 | Liquid |

| 1-methyl-1H-imidazole-2-carbaldehyde | C₅H₆N₂O | 110.11 | Solid |

| Bromobenzene | C₆H₅Br | 157.01 | Liquid |

| Magnesium Turnings | Mg | 24.31 | Solid |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | Liquid |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Aqueous Solution |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Solid |

| (1-methyl-1H-imidazol-2-yl)(phenyl)methanol | C₁₁H₁₂N₂O | 188.23 | Solid |

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Causality Behind Experimental Choices: The success of a Grignard reaction is critically dependent on maintaining anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of benzene and reduce the yield of the desired product.[1] Diethyl ether is a common solvent for Grignard reactions as it is aprotic and helps to stabilize the Grignard reagent through coordination. A small crystal of iodine is often used to activate the magnesium surface by removing the passivating oxide layer.

Protocol:

-

All glassware must be thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent.

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and grayish-brown.

Step 2: Synthesis of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol

Causality Behind Experimental Choices: The nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of 1-methyl-1H-imidazole-2-carbaldehyde. The reaction is typically carried out at a low temperature to control the exothermic reaction and minimize side products. An acidic workup is necessary to protonate the intermediate alkoxide and yield the final alcohol product.

Protocol:

-

Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.

-

Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in anhydrous diethyl ether in a separate flask.

-

Add the solution of 1-methyl-1H-imidazole-2-carbaldehyde dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) while cooling the flask in an ice bath. This will protonate the magnesium alkoxide and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude (1-methyl-1H-imidazol-2-yl)(phenyl)methanol can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system.

Synthesis Pathway Diagram

Caption: Synthetic route to (1-methyl-1H-imidazol-2-yl)(phenyl)methanol.

Characterization Data

Upon successful synthesis and purification, the structure and purity of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol should be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the methyl group on the imidazole ring, the protons of the imidazole and phenyl rings, the methine proton, and the hydroxyl proton. The chemical shifts and coupling patterns will be indicative of the final product's structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, further confirming the carbon framework.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic peaks for C-H, C=C, and C-N bonds of the aromatic and imidazole rings will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, and the fragmentation pattern can offer additional structural information.

-

Melting Point: A sharp melting point range for the purified solid product is an indicator of its purity.

Safety Considerations

-

Grignard Reagents: Phenylmagnesium bromide is highly reactive and pyrophoric. It reacts violently with water and protic solvents. All reactions involving Grignard reagents must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Diethyl Ether: Diethyl ether is extremely flammable and volatile. It should be handled in a well-ventilated fume hood, away from any sources of ignition.

-

Bromobenzene: Bromobenzene is a toxic and flammable liquid. Avoid inhalation and skin contact.

-

1-methyl-1H-imidazole-2-carbaldehyde: This compound may be irritating to the eyes, skin, and respiratory system. Handle with appropriate personal protective equipment.

Conclusion

This in-depth technical guide outlines a reliable and well-established synthetic pathway for the preparation of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol. By following the detailed protocols and understanding the chemical principles behind each step, researchers in drug development and materials science can confidently synthesize this valuable imidazole derivative for their studies. Adherence to strict safety precautions is paramount throughout the experimental process. The provided framework for characterization will ensure the identity and purity of the final product, enabling its use in further applications.

References

- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from a source providing general procedures for Grignard reactions.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.

-

Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

A Note on Chemical Identification: Initial searches for CAS number 30517-60-3 point to the compound (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol, with a molecular formula of C11H12N2O.[1] However, the broader context of pharmaceutical development and the availability of rich spectroscopic data suggest that the intended subject of this guide is 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , which is associated with CAS number 3919-74-2 .[2][3] This compound is a known impurity of the antibiotic Flucloxacillin.[3] This guide will proceed with the systematic structural elucidation of the latter, more complex and well-documented molecule, providing a robust framework for researchers, scientists, and drug development professionals.

Introduction

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical and pharmaceutical sciences. It ensures identity, purity, and safety, and provides the fundamental understanding required for predicting activity, metabolism, and toxicity. This guide presents a comprehensive, field-proven methodology for the structural elucidation of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. As a Senior Application Scientist, the narrative that follows is not merely a sequence of steps but a logical progression of inquiry, where each analytical technique is purposefully chosen to answer specific structural questions. We will move from foundational molecular formula determination to the intricate mapping of atomic connectivity, demonstrating a self-validating system of protocols essential for modern drug development.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first step in any structural elucidation is to determine the elemental composition and the degree of unsaturation. This provides the fundamental constraints for proposing potential structures.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone technique for determining the elemental composition of a molecule.[4] For this analysis, a high-resolution mass spectrometer is employed to measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places.[5] This high precision allows for the differentiation between molecular formulas that have the same nominal mass.[6][7]

Predicted HRMS Data for C11H7ClFNO3:

| Property | Value | Source |

| Molecular Formula | C11H7ClFNO3 | [2][8] |

| Molecular Weight (Nominal) | 255 g/mol | [2] |

| Exact Mass | 255.00985 Da | [3] |

| Isotopic Pattern | Presence of a prominent M+2 peak (~32% of M+) due to the 37Cl isotope. | N/A |

The observation of a molecular ion with an exact mass matching 255.00985 Da, along with the characteristic isotopic signature of chlorine, would provide high confidence in the proposed molecular formula.[9]

Degree of Unsaturation (DoU)

With a confirmed molecular formula of C11H7ClFNO3, the Degree of Unsaturation can be calculated. This value indicates the total number of rings and/or multiple bonds within the structure.

-

Formula: DoU = C - (H/2) - (X/2) + (N/2) + 1

-

Calculation: DoU = 11 - (7/2) - (2/2) + (1/2) + 1 = 11 - 3.5 - 1 + 0.5 + 1 = 8

A Degree of Unsaturation of 8 suggests a highly aromatic or complex cyclic structure, which is consistent with the proposed presence of a phenyl ring and an isoxazole ring.

Part 2: Unraveling the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement and connectivity of atoms in a molecule.[10] A suite of 1D and 2D NMR experiments are used synergistically to build the structure piece by piece.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information about the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).[11]

Predicted ¹H NMR Signals for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid:

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Aromatic Protons | ~7.3 - 7.6 | Multiplet (m) | 3H | Protons on the 2-chloro-6-fluorophenyl ring | The complex splitting pattern arises from proton-proton and proton-fluorine couplings. |

| Methyl Protons | ~2.5 | Singlet (s) | 3H | -CH3 on the isoxazole ring | This methyl group has no adjacent protons, resulting in a singlet. |

| Carboxylic Acid Proton | >10 (variable) | Broad Singlet (br s) | 1H | -COOH | The acidic proton is often broad and its chemical shift is concentration and solvent dependent. It will exchange with D2O. |

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

¹³C NMR spectroscopy reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment.[12] For the proposed structure with the formula C11H7ClFNO3, we expect to see 11 distinct carbon signals.

Predicted ¹³C NMR Signal Regions:

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl | 160 - 170 |

| Isoxazole Ring Carbons (C3, C4, C5) | 100 - 170 |

| Phenyl Ring Carbons | 110 - 160 |

| Methyl Carbon | 10 - 20 |

2D NMR Spectroscopy: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[13][14] For a molecule of this complexity, a series of 2D experiments is essential for unambiguous assignment.[11]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. We would expect to see correlations between the three adjacent protons on the phenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to. This allows for the definitive assignment of the protonated carbons in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are separated by two or three bonds. These "long-range" correlations are crucial for connecting the different fragments of the molecule, especially around quaternary (non-protonated) carbons.

Key Predicted HMBC Correlations:

-

Methyl Protons to Isoxazole Ring: The protons of the methyl group (~2.5 ppm) should show correlations to the C5 and C4 carbons of the isoxazole ring, confirming its position.

-

Phenyl Ring to Isoxazole Ring: The aromatic protons (~7.3-7.6 ppm) should show a correlation to the C3 carbon of the isoxazole ring. This is the key correlation that proves the connectivity between the phenyl and isoxazole rings.

-

Intra-Ring Correlations: Correlations between the methyl protons and the carboxylic acid carbonyl carbon (via C4 and C5) would further solidify the structure of the isoxazole core.

Part 3: Integrated Data Analysis and Workflow

The power of this methodology lies in the integration of data from multiple, orthogonal techniques.[4] The HRMS data provides the molecular formula, which is then used as a constraint for the interpretation of the comprehensive NMR dataset.

Workflow for Structural Elucidation

The following diagram illustrates the logical flow of the structural elucidation process.

Caption: A systematic workflow for small molecule structure elucidation.

Visualizing Key HMBC Connectivity

The diagram below highlights the crucial HMBC correlations that lock the molecular structure in place.

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

Part 4: Self-Validating Experimental Protocols

The integrity of the final structure is dependent on the quality of the acquired data. The following protocols are designed to be robust and self-validating.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Analyze in both positive and negative ion modes to ensure detection of the most stable molecular ion ([M+H]⁺ or [M-H]⁻).

-

Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the mass resolution is set to >60,000 to achieve the necessary mass accuracy.

-

Internal Calibration: Use a known calibration standard continuously infused during the analysis to ensure mass accuracy is within 2 ppm.

-

Data Analysis: Process the data to identify the monoisotopic mass of the parent ion. Use formula prediction software to generate possible elemental compositions within a 2 ppm mass error window, including C, H, N, O, Cl, and F. The correct formula will be the one that aligns with the observed isotopic pattern for chlorine.

Protocol 2: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it will dissolve the carboxylic acid and not exchange with the acidic proton readily). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Use a 500 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Set the spectral width to cover a range of -1 to 15 ppm.

-

Ensure an adequate number of scans for a good signal-to-noise ratio (>16 scans).

-

Perform a D₂O exchange experiment: acquire a spectrum, add a drop of D₂O, shake, and re-acquire. The carboxylic acid proton signal should disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0-200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

Use standard, vendor-supplied pulse programs for each experiment.

-

Optimize the spectral widths in both dimensions to encompass all relevant signals.

-

For HMBC, ensure the long-range coupling delay is optimized for typical 2- and 3-bond couplings (~8 Hz).

-

-

Data Processing and Interpretation:

-

Process all spectra using appropriate window functions (e.g., exponential multiplication) to enhance signal-to-noise or resolution.

-

Phase and baseline correct all spectra.

-

Calibrate the ¹H spectrum to the TMS signal at 0 ppm. Calibrate the ¹³C and 2D spectra accordingly.

-

Systematically analyze the spectra, starting with the ¹H and ¹³C assignments, followed by using the 2D data to build the molecular fragments and connect them, cross-validating each step.

-

Conclusion

The structural elucidation of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a multi-faceted process that relies on the synergistic application of mass spectrometry and a suite of NMR experiments. By following a logical workflow—from establishing the molecular formula with HRMS to mapping the intricate atomic connectivity with 2D NMR—a definitive and verifiable structure can be determined. This guide provides not just the "how" but the "why" behind each analytical choice, equipping researchers with a robust framework to tackle the structural challenges inherent in drug development and chemical research.

References

-

GSRS. 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

Exclusive Chemistry Ltd. (2024, April 29). (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PubMed Central. Retrieved from [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

-

TMP Chem. (2019, March 18). Formula determination by high resolution mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2015, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

-

ACS Publications. (2023, February 15). Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemguide. mass spectra - the molecular ion (M+) peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]

-

Daixue Huaxue. (2021, August 17). Structural Analysis of Complex Organic Molecules by Two-Dimensional Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

PubChem. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. exchemistry.com [exchemistry.com]

- 2. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 3. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7ClFNO3 | CID 77520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 14. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methyl-1H-imidazol-2-yl)(phenyl)methanol is a heterocyclic compound featuring a core imidazole scaffold, a versatile structure in medicinal chemistry.[1][2][3][4] While specific biological activities of this particular molecule are not extensively documented in publicly available literature, its structural motifs—the imidazole ring and the phenylmethanol group—are present in numerous pharmacologically active agents.[2][3][5][6] This guide outlines a comprehensive, multi-tiered strategy for the systematic investigation of its mechanism of action. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a framework for interpreting the resulting data. This document serves as a roadmap for researchers seeking to unlock the therapeutic potential of this and similar novel chemical entities.

Introduction: The Therapeutic Potential of Imidazole-Based Compounds

The imidazole ring is a privileged scaffold in drug discovery, appearing in a wide array of natural and synthetic compounds with diverse biological activities.[2][3][5][6] Its electron-rich nature and ability to form multiple hydrogen bonds and other non-covalent interactions allow it to bind to a variety of biological targets, including enzymes and receptors.[2][6] Marketed drugs containing the imidazole moiety, such as methotrexate (anticancer), metronidazole (antimicrobial), and omeprazole (anti-inflammatory), underscore the therapeutic significance of this heterocyclic system.[2]

The subject of this guide, (1-methyl-1H-imidazol-2-yl)(phenyl)methanol, combines this key imidazole core with a phenylmethanol group. While this specific molecule is primarily available as a research chemical, its constituent parts suggest several plausible avenues for biological activity.[1][4] This guide will provide a structured approach to exploring these possibilities.

Initial Physicochemical and In Silico Profiling

A foundational step in characterizing a novel compound is to establish its basic physicochemical properties and to perform in silico predictions of its potential biological activities.

Physicochemical Characterization Summary

A summary of the known properties of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | [1][4] |

| Molecular Weight | 188.23 g/mol | [1][4] |

| Appearance | Solid | |

| CAS Number | 30517-60-3 | [1][4] |

In Silico Target Prediction

Prior to initiating wet-lab experiments, computational methods can be employed to predict potential biological targets. This approach leverages the compound's structure to screen against databases of known protein binding sites.

Experimental Protocol: In Silico Target Prediction

-

Compound Preparation: Generate a 3D structure of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol using a molecular modeling software (e.g., ChemDraw, MarvinSketch). Perform energy minimization to obtain a stable conformation.

-

Target Prediction Software: Utilize target prediction platforms such as SwissTargetPrediction, SuperPred, or similar tools.

-

Analysis: Input the 3D structure of the compound into the selected platform. The software will generate a list of potential protein targets ranked by probability.

-

Interpretation: Analyze the list of predicted targets, paying close attention to target classes that are frequently associated with imidazole-containing compounds (e.g., kinases, G-protein coupled receptors, metabolic enzymes).

Tier 1: Broad-Spectrum Biological Screening

The initial phase of experimental work should involve broad-spectrum screening to identify any significant biological activity. This "wide net" approach is crucial for uncovering unexpected mechanisms of action.

General Cytotoxicity Assessment

A fundamental first step is to determine the compound's general cytotoxicity across a panel of cell lines. This will establish a working concentration range for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate selected cancer and non-cancerous cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Antimicrobial Screening

Given that many imidazole derivatives exhibit antimicrobial properties, a screen against a panel of common bacteria and fungi is warranted.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare standardized inoculums of selected bacterial and fungal strains.

-

Compound Dilution: Perform a serial dilution of the test compound in appropriate broth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions for each microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Tier 2: Focused Mechanistic Investigations

Based on the results from Tier 1 screening and in silico predictions, a more focused investigation into specific cellular pathways can be initiated. For the purpose of this guide, we will assume that initial screens suggest potential anti-inflammatory or anti-proliferative activity.

Anti-inflammatory Activity

Many imidazole-containing compounds have demonstrated anti-inflammatory effects.[2] A logical next step is to investigate the effect of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol on key inflammatory pathways.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent, which is an indicator of NO production.

-

Analysis: A reduction in nitrite levels in the presence of the compound suggests anti-inflammatory activity.

Signaling Pathway Diagram: Potential Anti-inflammatory Mechanism

Caption: Potential inhibition of the NF-κB signaling pathway.

Anti-proliferative and Apoptotic Activity

Should the initial cytotoxicity screens indicate selective activity against cancer cell lines, further investigation into the mechanism of cell death is warranted.

Experimental Protocol: Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat a cancer cell line that showed sensitivity in the MTT assay with the IC₅₀ concentration of the compound for 24 and 48 hours.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Experimental Workflow Diagram: Apoptosis Investigation

Caption: Workflow for assessing apoptosis induction.

Tier 3: Target Deconvolution and Validation

Once a specific biological activity has been confirmed, the final and most challenging step is to identify the direct molecular target(s) of the compound.

Experimental Protocol: Kinase Inhibition Profiling

Given that a large number of imidazole-based compounds are kinase inhibitors, a broad kinase screen is a high-priority experiment if anti-proliferative activity is observed.

-

Assay Panel: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega). These services typically offer panels of hundreds of kinases.

-

Data Analysis: The service will provide data on the percentage of inhibition of each kinase at a given concentration of the compound.

-

Hit Validation: For any significant "hits" (kinases that are strongly inhibited), perform follow-up in-house assays to determine the IC₅₀ and to confirm the inhibitory activity.

Conclusion and Future Directions

The investigation into the mechanism of action of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol represents a journey from broad, unbiased screening to highly specific target validation. The imidazole scaffold is a rich source of therapeutic innovation, and a systematic approach as outlined in this guide is essential for uncovering the full potential of novel derivatives.[7] Future work would involve lead optimization based on the identified mechanism of action, as well as in vivo studies to assess efficacy and safety in animal models.

References

-

MDPI. (n.d.). Novel Imidazole Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives. Retrieved from [Link]

-

PubMed. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Retrieved from [Link]

-

Springer. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Pharmaceuticals | Special Issue : Novel Imidazole Derivatives in Medicinal Chemistry [mdpi.com]

- 6. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijsrtjournal.com [ijsrtjournal.com]

Molecular weight and formula of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol

An In-Depth Technical Guide to (1-methyl-1H-imidazol-2-yl)(phenyl)methanol: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol, a heterocyclic compound with significant potential in pharmaceutical research and materials science. As a Senior Application Scientist, the following sections will detail the molecule's fundamental properties, a proposed synthetic pathway rooted in established organic chemistry principles, and a thorough discussion of its analytical characterization. The potential applications of this molecule will be explored based on the known activities of structurally related imidazole derivatives.

Core Molecular Attributes

(1-methyl-1H-imidazol-2-yl)(phenyl)methanol is a chiral aromatic alcohol containing a substituted imidazole ring. Its structural and chemical properties are foundational to its synthesis, characterization, and potential utility.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| CAS Number | 30517-60-3 | [1] |

| Appearance | Solid (predicted) | [1] |

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol.

Step 1: N-Methylation of Imidazole

The initial step involves the methylation of the imidazole ring at the N-1 position. This is a standard procedure in heterocyclic chemistry.

Protocol:

-

To a solution of imidazole in a suitable aprotic solvent (e.g., tetrahydrofuran or acetonitrile), add a base such as sodium hydride or potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the imidazole.

-

Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched with water and the product, 1-methylimidazole, is extracted with an organic solvent. The crude product can be purified by distillation or column chromatography.[2]

Causality: The use of a base is crucial to deprotonate the acidic N-H of the imidazole, generating the imidazolate anion which is a more potent nucleophile for the subsequent reaction with the electrophilic methylating agent.

Step 2: C-2 Functionalization with Benzaldehyde

The second step involves the deprotonation of the C-2 position of 1-methylimidazole, which is the most acidic carbon, followed by a nucleophilic attack on benzaldehyde.

Protocol:

-

Dissolve 1-methylimidazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a strong base, such as n-butyllithium (n-BuLi), to the solution to deprotonate the C-2 position, forming 1-methyl-2-lithioimidazole.

-

After stirring for a period to ensure complete deprotonation, add benzaldehyde dropwise to the reaction mixture.

-

Allow the reaction to proceed at -78 °C and then slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield (1-methyl-1H-imidazol-2-yl)(phenyl)methanol.

Causality: The use of a strong organolithium base at low temperatures is necessary to achieve selective deprotonation at the C-2 position without side reactions. The subsequent nucleophilic addition to the electrophilic carbonyl carbon of benzaldehyde forms the desired carbon-carbon bond.

Analytical Characterization

A comprehensive characterization of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol is essential to confirm its identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (Phenyl Ring): Multiplets in the range of δ 7.2-7.5 ppm.

-

Imidazole Protons: Two distinct signals, likely doublets or singlets, in the aromatic region, typically between δ 6.8 and 7.8 ppm.

-

Methine Proton (-CH(OH)-): A singlet or doublet (if coupled to the hydroxyl proton) typically in the range of δ 5.5-6.0 ppm.

-

N-Methyl Protons (-NCH₃): A sharp singlet around δ 3.6-3.8 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent.

Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (Phenyl Ring): Multiple signals between δ 125-145 ppm.

-

Imidazole Carbons: Signals for C2, C4, and C5. The C2 carbon, bonded to the phenyl and hydroxyl-bearing carbon, will be significantly downfield.

-

Methine Carbon (-CH(OH)-): A signal in the range of δ 70-80 ppm.

-

N-Methyl Carbon (-NCH₃): A signal around δ 30-35 ppm.

It is important to note that for some imidazole derivatives, fast tautomerization can lead to broadened or unobservable signals in the ¹³C NMR spectrum in solution.[3][4] However, since the N-1 position is methylated in the target molecule, this should not be an issue.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.[5]

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=C and C=N Stretch (Aromatic and Imidazole Rings): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Alcohol): A strong band in the 1000-1260 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 188.

-

Loss of Water ([M-H₂O]⁺): A peak at m/z = 170.

-

Loss of the Phenyl Group ([M-C₆H₅]⁺): A peak at m/z = 111.

-

Tropylium Ion: A characteristic peak at m/z = 91, resulting from the cleavage of the bond between the phenyl ring and the methine carbon, followed by rearrangement.

-

Benzoyl Cation: A peak at m/z = 105.

Caption: Predicted mass spectrometry fragmentation pathway.

Potential Applications

While specific studies on (1-methyl-1H-imidazol-2-yl)(phenyl)methanol are limited, the broader class of imidazole derivatives exhibits a wide range of biological and chemical activities.

Pharmaceutical and Agrochemical Research

Imidazole-containing compounds are known to possess a diverse array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[6][7] The structural motifs present in (1-methyl-1H-imidazol-2-yl)(phenyl)methanol make it a candidate for screening in these areas.

Precursor to N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes are a class of persistent carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts.[8] Imidazolium salts, which are precursors to NHCs, can be synthesized from imidazole derivatives. (1-methyl-1H-imidazol-2-yl)(phenyl)methanol could potentially be converted into a corresponding imidazolium salt and subsequently used to generate an NHC for catalytic applications.[9]

Corrosion Inhibition

Imidazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in acidic environments.[10][11] The nitrogen atoms in the imidazole ring can coordinate to the metal surface, forming a protective layer that prevents corrosion. The presence of the aromatic ring and the hydroxyl group in the target molecule could enhance its adsorption onto metal surfaces, making it a candidate for investigation as a corrosion inhibitor.

Conclusion

(1-methyl-1H-imidazol-2-yl)(phenyl)methanol is a molecule with significant synthetic and applied interest. This guide has outlined its core properties, a plausible and detailed synthetic pathway, and a comprehensive strategy for its analytical characterization. While further experimental validation is required, the information presented here, grounded in established chemical principles and data from analogous structures, provides a solid foundation for researchers and drug development professionals to explore the potential of this and related imidazole derivatives.

References

- CN103086978A - 1-methylimidazole preparation method - Google Patents.

-

The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole. - ResearchGate. Available at: [Link]

-

Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Available at: [Link]

-

1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem. Available at: [Link]

-

Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC - PubMed Central. Available at: [Link]

-

A Literature Review on Antimicrobial Activities of Imidazole - ResearchGate. Available at: [Link]

-

1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole - MDPI. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]

-

How Does Benzyl Alcohol Produce a Peak at m/z = 79? - Chemistry Stack Exchange. Available at: [Link]

-

Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches | Request PDF - ResearchGate. Available at: [Link]

-

Fundamental FTIR bands [cm −1 ] for imidazole and -COO groups in obtained complexes. - ResearchGate. Available at: [Link]

-

13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - Semantic Scholar. Available at: [Link]

-

Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes | Chemical Reviews. Available at: [Link]

-

A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC - NIH. Available at: [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. Available at: [Link]

-

Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals - IGI Global. Available at: [Link]

-

Crystal structure of 1H-imidazole-1-methanol - PMC - NIH. Available at: [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

-

13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - MDPI. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives - Asian Publication Corporation. Available at: [Link]

-

CHAPTER 2: Synthesis, Activation, and Decomposition of N-Heterocyclic Carbene-Containing Complexes - Books. Available at: [Link]

-

Solved The following questions deal with the reaction of | Chegg.com. Available at: [Link]

-

Imidazole derivatives as efficient and potential class of corrosion inhibitors for metals and alloys in aqueous electrolytes: A review | Request PDF - ResearchGate. Available at: [Link]

-

Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC - PubMed Central. Available at: [Link]

-

c7dt02584j1.pdf - The Royal Society of Chemistry. Available at: [Link]

-

Functional group profiling of medicinal plants using FTIR spectroscopy - | World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

-

Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6‐Methylpyridine Moiety | Request PDF - ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study - SciSpace. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC - PubMed Central. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. Available at: [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - NIH. Available at: [Link]

-

Ch13 - Mass Spectroscopy - University of Calgary. Available at: [Link]

-

Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC - NIH. Available at: [Link]

-

Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water - MDPI. Available at: [Link]

-

Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - NIH. Available at: [Link]

-

PCCP Blog. Available at: [Link]

-

Application of Functional Data Analysis and FTIR-ATR Spectroscopy to Discriminate Wine Spirits Ageing Technologies - MDPI. Available at: [Link]

-

1-N-Heterocyclic Carbene (NHC) - Catalyzed transformations for the synthesis of heterocycles requirements - International Science Community Association. Available at: [Link]

-

Imidazole and its derivatives as corrosion inhibitors. Available at: [Link]

-

(PDF) Synthesis, structure and catalysis/applications of N-heterocyclic carbene based on macrocycles - ResearchGate. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

-

Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed. Available at: [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol AldrichCPR 30517-60-3 [sigmaaldrich.com]

- 2. CN103086978A - 1-methylimidazole preparation method - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. wjbphs.com [wjbphs.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

Application Notes & Protocols: (1-methyl-1H-imidazol-2-yl)(phenyl)methanol as a Chiral N-Heterocyclic Carbene Precursor in Asymmetric Catalysis

Introduction: The Emergence of Chiral N-Heterocyclic Carbenes in Asymmetric Synthesis

N-Heterocyclic Carbenes (NHCs) have ascended as a formidable class of organocatalysts, mediating a diverse array of synthetic transformations.[1][2][3] Their strong nucleophilic character allows them to induce umpolung, or polarity inversion, in substrates like aldehydes, thereby unlocking novel reaction pathways.[4][5] The compound of interest, (1-methyl-1H-imidazol-2-yl)(phenyl)methanol, is a stable, air-tolerant crystalline solid that serves as a precatalyst to a chiral N-heterocyclic carbene.[6] Upon deprotonation with a suitable base, it generates the active carbene species in situ. The strategic placement of a methyl group on the imidazole nitrogen and a phenyl and hydroxyl group on the adjacent carbon establishes a chiral center, rendering the resulting NHC a valuable tool for enantioselective synthesis.[7][8][9] This guide provides a comprehensive overview of the application of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol as a precatalyst in the asymmetric benzoin condensation, a classic carbon-carbon bond-forming reaction.[1][3]

Core Concept: From Precatalyst to Active Catalyst

The efficacy of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol lies in its ability to be readily converted into the active catalytic species. The process is initiated by the abstraction of the acidic proton at the C2 position of the imidazolium ring (formed in situ or as a salt derivative) by a mild base.[10] This deprotonation generates the highly reactive nucleophilic carbene, which then enters the catalytic cycle.

Sources

- 1. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.chalmers.se [research.chalmers.se]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. isca.me [isca.me]

- 5. N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral N-Heterocyclic Carbenes [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chiral N-heterocyclic carbene-catalyzed generation of ester enolate equivalents from α,β-unsaturated aldehydes for enantioselective Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis [mdpi.com]

- 10. youtube.com [youtube.com]

Application Notes and Protocols for the Quantification of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol

Introduction

(1-methyl-1H-imidazol-2-yl)(phenyl)methanol is a chiral imidazole derivative with potential applications in pharmaceutical research and development. Its structure, featuring a substituted imidazole ring and a chiral carbinol group, makes it a molecule of interest for the synthesis of novel therapeutic agents. Accurate and precise quantification of this compound is paramount for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API).

This comprehensive guide provides detailed analytical methods for the quantification of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol. We will delve into the principles and protocols for both achiral and chiral analysis using High-Performance Liquid Chromatography (HPLC), as well as discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. The methodologies are designed to be robust and adhere to the principles of scientific integrity, ensuring that each protocol is a self-validating system. All procedures should be validated in accordance with the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines Q2(R2) to ensure they are fit for their intended purpose.[1][2][3][4][5]

The chemical structure and key properties of the analyte are summarized below:

| Property | Value | Source |

| Chemical Name | (1-methyl-1H-imidazol-2-yl)(phenyl)methanol | - |

| CAS Number | 30517-60-3 | [1][6] |

| Molecular Formula | C₁₁H₁₂N₂O | [1][6] |

| Molecular Weight | 188.23 g/mol | [1][6] |

| Appearance | Solid (expected) |

I. Achiral Quantification by Reverse-Phase HPLC with UV Detection

This method is suitable for determining the total concentration of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol in a sample, without distinguishing between its enantiomers. It is a cost-effective and widely available technique ideal for routine quality control and content uniformity testing.[7]

Principle of the Method

Reverse-phase HPLC separates compounds based on their hydrophobicity. The analyte is partitioned between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention of the analyte on the column can be controlled. Detection is achieved by measuring the absorbance of ultraviolet (UV) light by the analyte at a specific wavelength.[7] The presence of the phenyl and imidazole rings in the analyte suggests strong UV absorbance, making this a suitable detection method.[5][8][9]

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

(1-methyl-1H-imidazol-2-yl)(phenyl)methanol reference standard.

-

HPLC-grade acetonitrile and methanol.

-

HPLC-grade water.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

2. Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.8) | The organic modifier (acetonitrile) controls the elution strength. The buffer maintains a consistent pH to ensure reproducible retention times for the basic imidazole moiety. |

| Gradient | Isocratic or Gradient | An isocratic elution is simpler and more robust for routine analysis if peak shape and resolution are adequate. A gradient may be necessary to elute other components if analyzing a complex mixture. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection Wavelength | 220 nm (or λmax determined by PDA) | The phenyl and imidazole moieties are expected to absorb in the low UV region. A PDA detector should be used initially to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

3. Preparation of Solutions:

-

Phosphate Buffer (pH 6.8): Prepare a 25 mM solution of monobasic potassium phosphate and adjust the pH to 6.8 with a dilute solution of potassium hydroxide.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability: Before sample analysis, inject a working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

-

Tailing Factor: ≤ 2.0

-

Theoretical Plates: ≥ 2000

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

5. Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Workflow for Achiral HPLC Analysis

Caption: Workflow for achiral HPLC quantification.

II. Chiral Separation and Quantification by HPLC

(1-methyl-1H-imidazol-2-yl)(phenyl)methanol is a chiral molecule, existing as a pair of enantiomers. In pharmaceutical applications, it is often necessary to separate and quantify individual enantiomers, as they may exhibit different pharmacological and toxicological profiles. Chiral HPLC is the most common technique for this purpose.[10]

Principle of the Method

Chiral separation is achieved by using a chiral stationary phase (CSP). These stationary phases create a chiral environment where the two enantiomers of the analyte can form transient diastereomeric complexes with different stabilities. This difference in interaction energy leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for the separation of a wide range of chiral compounds, including imidazole derivatives.[10][11][12]

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system as described for the achiral method.

-

Chiral stationary phase column (e.g., cellulose or amylose-based, such as Chiralcel® OJ or Chiralpak® AD).

-

Racemic (1-methyl-1H-imidazol-2-yl)(phenyl)methanol reference standard.

-

HPLC-grade n-hexane, isopropanol (IPA), and ethanol.

2. Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | Chiralcel® OJ (cellulose tris(4-methylbenzoate)) | Polysaccharide-based CSPs are known to be effective for separating a wide range of chiral compounds, including those with alcohol and aromatic functionalities.[11][12] |

| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10, v/v) | Normal-phase chromatography is typically used for chiral separations on polysaccharide-based CSPs. The ratio of the polar alcohol modifier to the nonpolar alkane is critical for achieving resolution and can be optimized. |

| Flow Rate | 0.5 - 1.0 mL/min | Adjust for optimal resolution and backpressure. |

| Column Temperature | 25 °C | Temperature can affect chiral recognition; a stable temperature is crucial for reproducibility. |

| Detection Wavelength | 220 nm (or λmax) | Same as for the achiral method. |

| Injection Volume | 10 µL | - |

3. Preparation of Solutions:

-

Mobile Phase: Prepare the mobile phase by accurately mixing the specified volumes of n-hexane and isopropanol.

-

Standard and Sample Solutions: Prepare as described for the achiral method, using the mobile phase as the diluent.

4. Method Development and Optimization:

-

Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier is the most critical parameter for achieving chiral separation. Systematically vary the percentage of isopropanol (e.g., from 5% to 20%) to find the optimal balance between resolution and analysis time.

-

Alcohol Modifier: Ethanol can be used as an alternative to isopropanol and may provide different selectivity.

-

Flow Rate: A lower flow rate can sometimes improve resolution.

5. Data Analysis: The quantification of each enantiomer is performed using the same external standard method as for the achiral analysis. The enantiomeric excess (% ee) can be calculated as follows:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Workflow for Chiral HPLC Analysis

Caption: Workflow for chiral HPLC separation and quantification.

III. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative technique that offers high sensitivity and selectivity. It is particularly useful for the analysis of complex matrices and for confirmation of identity.

Principle of the Method

In GC, volatile compounds are separated based on their boiling points and interaction with a stationary phase in a long capillary column. The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information. For non-volatile or thermally labile compounds like (1-methyl-1H-imidazol-2-yl)(phenyl)methanol, derivatization may be necessary to increase volatility and thermal stability.[13]

Experimental Protocol

1. Instrumentation and Materials:

-

GC-MS system with a capillary column and an electron ionization (EI) source.

-

A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

-

High-purity helium as the carrier gas.

2. GC-MS Conditions:

| Parameter | Recommended Condition | Rationale |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | An optimized temperature program is required to separate the analyte from other components. |

| Ion Source Temp. | 230 °C | Standard temperature for an EI source. |

| MS Quadrupole Temp. | 150 °C | Standard temperature for a quadrupole mass analyzer. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantification, SIM mode provides higher sensitivity and selectivity by monitoring only specific ions of the analyte. Full scan mode can be used for initial identification. |

3. Derivatization Procedure:

-

Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a suitable solvent (e.g., pyridine) and 50 µL of BSTFA.

-

Cap the vial and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

4. Data Analysis: Quantification is performed using an internal standard or an external calibration curve. The peak area of a characteristic ion of the derivatized analyte is used for quantification.

IV. Method Validation

All analytical methods developed for pharmaceutical analysis must be validated to demonstrate their suitability for the intended purpose.[2][4] The validation should be performed according to the ICH Q2(R2) guideline and should include the following parameters:[1][3][5]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive guide to the analytical quantification of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol. The choice of method will depend on the specific requirements of the analysis. Reverse-phase HPLC with UV detection is a robust and cost-effective method for achiral analysis. For the separation and quantification of enantiomers, chiral HPLC with a polysaccharide-based stationary phase is the recommended approach. GC-MS offers a highly sensitive and selective alternative, particularly for complex sample matrices. It is imperative that any method chosen be fully validated according to ICH guidelines to ensure the reliability and accuracy of the results.

References

-

A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). Science of The Total Environment, 862, 160788. [Link]

-

PubChem. (1-methyl-1H-imidazol-5-yl)methanol. [Link]

-

Podolska, M., et al. (2007). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 64(3), 193-199. [Link]

-

Sýkora, D., et al. (2019). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Journal of Pharmaceutical and Biomedical Analysis, 174, 533-540. [Link]

-

ResearchGate. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. [Link]

-

Rondanin, R., et al. (2003). Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. Journal of Chromatography A, 987(1-2), 443-456. [Link]

- Google Patents.

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

-

PubChem. 1-methyl-2-phenyl-1H-imidazole. [Link]

-

Minds@UW. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. [Link]

-

Royal Society of Chemistry. High-resolution UV spectroscopy of the chiral molecule 1-phenylethanol. [Link]

-

International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

MDPI. Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. [Link]

-

SpectraBase. Imidazole - UV-VIS Spectrum. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. biosynth.com [biosynth.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-resolution UV spectroscopy of the chiral molecule 1-phenylethanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ptfarm.pl [ptfarm.pl]

- 12. researchgate.net [researchgate.net]

- 13. Cas 103573-92-8,[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL | lookchem [lookchem.com]

Technical Support Center: Purification of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol

Welcome to the technical support guide for the purification of (1-methyl-1H-imidazol-2-yl)(phenyl)methanol (CAS 30517-60-3).[1] This document is designed for researchers, chemists, and drug development professionals who are handling this versatile imidazole-based alcohol. The unique chemical nature of this compound, featuring a basic imidazole ring, a hydroxyl group, and aromatic systems, presents specific challenges and opportunities for purification.

This guide provides field-proven insights in a troubleshooting and FAQ format to help you navigate common issues and select the optimal purification strategy, ensuring the high purity required for downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems you might encounter. The solutions provided are based on an understanding of the compound's chemical properties and established chromatographic principles.

Q1: My compound is showing significant tailing or streaking on a silica gel TLC plate and column. What's causing this and how can I fix it?

A1: This is a classic issue when purifying basic compounds like imidazoles on standard silica gel.

-

Causality: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH). The basic nitrogen atom on the imidazole ring interacts strongly with these acidic sites via acid-base interactions. This strong, sometimes irreversible, binding causes the compound to move unevenly through the stationary phase, resulting in tailing or streaking. This can lead to poor separation and lower yields.

-

Solutions:

-

Use a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier, such as triethylamine (NEt₃) or pyridine, to your mobile phase.[2] A typical concentration is 0.1% to 1% (v/v). This modifier will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.

-

Switch to a Different Stationary Phase: If a basic modifier is not desired or ineffective, consider an alternative stationary phase.[2]

-

Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds and can significantly reduce tailing.[2]

-

Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a solution of your mobile phase containing the basic modifier, then evaporating the solvent before packing the column.

-

-

Dry Loading: Adsorbing your crude product onto a small amount of silica gel (or Celite) and loading it onto the column as a dry powder can lead to sharper bands and improved separation compared to loading in a solvent.[2]

-

Q2: I'm trying to recrystallize my crude product, but it keeps "oiling out" instead of forming crystals. What should I do?